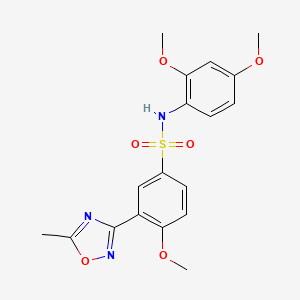![molecular formula C23H24N2O5S B7695532 3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)
3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in maintaining the pH balance of cancer cells, which is essential for their survival and proliferation. By inhibiting CA IX, this compound disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide has been shown to exhibit potent inhibitory activity against CA IX, both in vitro and in vivo. This makes it a promising candidate for the development of anticancer drugs. However, it has also been shown to exhibit some cytotoxicity towards normal cells, which may limit its clinical use.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide in lab experiments is its potent inhibitory activity against CA IX. This makes it a valuable tool for studying the role of this enzyme in cancer cells. However, its cytotoxicity towards normal cells may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide. One potential direction is the development of more potent and selective inhibitors of CA IX, based on the structure of this compound. Another direction is the investigation of its potential applications in other diseases, such as osteoporosis and glaucoma. Additionally, further studies are needed to elucidate its mechanism of action and cytotoxicity towards normal cells, in order to optimize its clinical use.
Synthesis Methods
The synthesis of 3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide involves the reaction of 3-amino-4-methoxybenzoic acid with benzyl chloroformate and 2,4-dichlorobenzylamine in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with sulfamide to yield the final compound.
Scientific Research Applications
3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. This makes it a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
3-(benzylsulfamoyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-20-11-7-6-10-19(20)16-24-23(26)18-12-13-21(30-2)22(14-18)31(27,28)25-15-17-8-4-3-5-9-17/h3-14,25H,15-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFECMVMURFASNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)




